molecular formula C17H19N3O B11706275 N'-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide

N'-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide

Cat. No.: B11706275
M. Wt: 281.35 g/mol
InChI Key: BHJHJBVNUSBAPD-QGOAFFKASA-N
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Description

N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide is a hydrazone compound, which is a class of Schiff base compounds. These compounds are characterized by the presence of a hydrazone functional group (>C=N–NH–C<). Hydrazones are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. They exhibit interesting properties such as nonlinear optical behavior, antibacterial activity, and coordination capabilities .

Preparation Methods

The synthesis of N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at room temperature. The product is then purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)benzylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form coordination complexes with metal ions, which can then interact with biological molecules. The compound’s antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C17H19N3O/c1-20(2)16-10-8-15(9-11-16)13-18-19-17(21)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,21)/b18-13+

InChI Key

BHJHJBVNUSBAPD-QGOAFFKASA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2

Origin of Product

United States

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